molecular formula C8H9FN2O B3059569 3-FLUORO-4-METHOXYBENZAMIDINE CAS No. 750536-63-1

3-FLUORO-4-METHOXYBENZAMIDINE

Cat. No.: B3059569
CAS No.: 750536-63-1
M. Wt: 168.17 g/mol
InChI Key: VTHBLBUHGXCSAW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzamidine is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzamidine, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxybenzamidine typically involves the introduction of the fluorine and methoxy groups onto the benzamidine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor is reacted with a methoxy-substituted benzamidine under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and economically viable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzamidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamidine group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzamidines.

    Oxidation: 3-fluoro-4-methoxybenzoic acid.

    Reduction: 3-fluoro-4-methoxyaniline.

Scientific Research Applications

3-Fluoro-4-methoxybenzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can modulate the compound’s lipophilicity and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methoxyaniline
  • 4-Fluoro-3-methoxybenzamidine

Uniqueness

3-Fluoro-4-methoxybenzamidine stands out due to its balanced combination of electronic and steric properties, which make it a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective modifications, enabling the development of compounds with tailored biological activities .

Properties

IUPAC Name

3-fluoro-4-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHBLBUHGXCSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563566
Record name 3-Fluoro-4-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750536-63-1
Record name 3-Fluoro-4-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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